2-Bromo-1-adamantanecarboxylic acid

Description

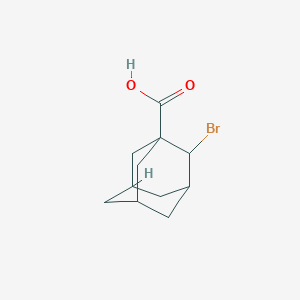

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

2-bromoadamantane-1-carboxylic acid |

InChI |

InChI=1S/C11H15BrO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5H2,(H,13,14) |

InChI Key |

WHNYCVXNHIOFPE-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3Br)C(=O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3Br)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2 Bromo 1 Adamantanecarboxylic Acid

Reactions Involving the Bromo Substituent

The bromine atom at the 2-position of the adamantane (B196018) skeleton is a key site for introducing further molecular complexity. Its reactivity is primarily governed by nucleophilic substitution pathways.

Nucleophilic Substitution Reactions

The substitution of the bromo group in adamantane derivatives can proceed via an SN1-type mechanism, involving the formation of a carbocation intermediate. nih.gov However, the stability of the adamantyl cation and the steric hindrance of the cage-like structure can influence the reaction rates and conditions. While specific studies on the nucleophilic substitution of 2-bromo-1-adamantanecarboxylic acid are not extensively documented in readily available literature, general principles of adamantane chemistry suggest that it can react with various nucleophiles. For instance, the hydrolysis of 2-bromoadamantane (B1268071) yields 2-hydroxyadamantane. smolecule.com It is expected that this compound would undergo similar reactions with nucleophiles such as amines, thiols, and alkoxides to yield the corresponding 2-substituted-1-adamantanecarboxylic acids. The presence of the carboxylic acid group at the bridgehead position may influence the reactivity of the bromo substituent through electronic effects.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the bridgehead position of this compound is a versatile handle for a range of chemical modifications, including derivatization, decarboxylation, and rearrangement reactions.

Derivatization to Esters and Amides

The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis. This compound can be readily converted to its corresponding esters and amides through various established methods.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or a coupling agent, leads to the formation of the corresponding ester. orgsyn.orgresearchgate.net For example, 1-adamantanecarboxylic acid can be esterified by refluxing with methanol (B129727) and sulfuric acid. orgsyn.org A similar approach would be applicable to its 2-bromo derivative.

Amide Formation: Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine using a coupling agent or by first converting the carboxylic acid to a more reactive species like an acyl chloride. The direct reaction of a carboxylic acid with an amine is also possible but often requires high temperatures. libretexts.org The synthesis of N-(adamantan-1-yl)amides has been achieved by reacting 1-bromoadamantane (B121549) with carboxylic acid amides in the presence of manganese catalysts, highlighting the versatility of adamantane derivatives in amide formation. epa.gov

| Derivative | Reagents and Conditions | Reference |

| Methyl 1-adamantanecarboxylate | Methanol, Sulfuric Acid, Reflux | orgsyn.org |

| N-(1-Adamantyl)amides | 1-Bromoadamantane, Carboxylic Acid Amides, Manganese Catalyst | epa.gov |

Decarboxylation Reactions and Functional Group Interconversion

Decarboxylation of adamantane carboxylic acids provides a route to adamantane derivatives with a hydrogen atom or other functional groups at the bridgehead position. The stability of the resulting adamantyl radical or cation is a key factor in these reactions.

Studies on the oxidative decarboxylation of 1-adamantanecarboxylic acid have shown that it can be converted to the corresponding monoaryl adamantane. nih.gov Hypervalent iodine reagents have also been employed for the decarboxylative acetoxylation of 1-adamantanecarboxylic acid, yielding the corresponding acetate (B1210297). beilstein-journals.org It is plausible that this compound could undergo similar transformations, leading to 2-bromo-1-functionalized adamantanes. The relative rate of decarboxylation of 1-adamantanecarboxylic acid has been found to be lower than that of pivalic acid, indicating the stability of the tertiary bridgehead radical is less than a normal tertiary alkyl radical. ualberta.ca

Halodecarboxylation, another important functional group interconversion, can be achieved using methods like the Hunsdiecker reaction, although specific examples for this compound are not prevalent. researchgate.net

Curtius Rearrangement and Analogous Pathways

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom. wikipedia.orgchemistrysteps.com This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate that can be subsequently hydrolyzed or trapped with other nucleophiles. wikipedia.orgchemistrysteps.comorganic-chemistry.orgnih.govmasterorganicchemistry.com

The general mechanism of the Curtius rearrangement is as follows:

Conversion of the carboxylic acid to an acyl azide.

Thermal or photochemical rearrangement of the acyl azide to an isocyanate with the loss of nitrogen gas.

Reaction of the isocyanate with a nucleophile (e.g., water to form an amine, an alcohol to form a carbamate).

This rearrangement occurs with full retention of configuration at the migrating group. wikipedia.org While a specific example of the Curtius rearrangement on this compound is not readily found, the reaction is widely applicable to a range of aliphatic carboxylic acids. nih.gov

Advanced C-H Functionalization Strategies

Direct C-H functionalization of the adamantane core represents a highly efficient strategy for the synthesis of complex adamantane derivatives. These methods avoid the need for pre-functionalized starting materials. While specific C-H functionalization studies on this compound are limited, research on related adamantane derivatives provides insight into the potential transformations.

Palladium-catalyzed C-H arylation of the methylene (B1212753) (C-H) bonds of the adamantane scaffold has been demonstrated using an amide directing group. rsc.org Furthermore, the use of a bulky carboxylic acid ligand, such as 1-adamantanecarboxylic acid, has been shown to be key in certain palladium-catalyzed carbonylation reactions. nih.gov The C-H functionalization of 1-adamantanecarboxylic acid with azoles has also been reported, proceeding through the formation of an adamantyl cation in highly acidic conditions. mdpi.com These advanced strategies open up possibilities for the selective functionalization of the C-H bonds in this compound, potentially leading to novel and structurally diverse adamantane derivatives.

Palladium-Catalyzed Direct Arylation of Methylene C-H Bonds

The direct arylation of C(sp³)–H bonds in adamantane derivatives is a powerful tool for creating complex, functionalized molecules. While research directly on this compound is not extensively detailed, the principles of palladium-catalyzed direct arylation of methylene C-H bonds in adamantane scaffolds have been established, particularly with the use of directing groups. rsc.org For instance, studies on 1-adamantanecarboxylic acid derivatives have shown that a bidentate directing group, such as 8-aminoquinoline (B160924), can facilitate the arylation of a methylene C-H bond. rsc.org

In a typical reaction, a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), is used in conjunction with a base. The reaction of an adamantane derivative bearing a directing group with an aryl halide can lead to the desired arylated product. rsc.org However, the formation of a disfavored four-membered-ring cyclometalated intermediate can be a challenge. rsc.org

The general mechanism for directed arylation of unactivated C(sp³)–H bonds can proceed through different pathways. nih.gov A common route involves the formation of a cyclopalladated intermediate after the initial C–H activation. This can then enter either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. In the Pd(II)/Pd(IV) pathway, oxidative addition of an electrophilic partner to the Pd(II) intermediate generates a Pd(IV) species, which then undergoes reductive elimination to yield the arylated product. nih.gov

The use of external ligands, such as 2-pyridones, has been shown to lower the activation energy for C–H bond cleavage in other aliphatic systems, which could be a strategy to improve the efficiency of such reactions with adamantane derivatives. nih.gov

Role of Directing Groups in C-H Activation

Directing groups are crucial for achieving site-selective C-H activation, transforming otherwise inert C-H bonds into reactive sites. mdpi.com In the context of adamantane chemistry, the carboxylic acid or amide functionality can serve as a directing group to facilitate C-H activation. rsc.org For 1-adamantanecarboxylic acid derivatives, an 8-aminoquinoline bidentate directing group has been successfully employed to achieve palladium-catalyzed arylation of a methylene C-H bond. rsc.org

The directing group typically coordinates to the metal catalyst, bringing it into proximity with the targeted C-H bond. This facilitates the cleavage of the C-H bond, often through a concerted metalation-deprotonation (CMD) pathway. nih.gov The choice of directing group is critical and can influence the efficiency and selectivity of the reaction. For instance, attempts to use a picoloyl functionality as a directing group for C-H activation of 1-adamantanamine were unsuccessful, likely due to the difficulty in forming a stable cyclometalated intermediate. rsc.org

In rhodium-catalyzed reactions, nitrile-containing directing groups have been used to achieve meta-C-H alkynylation of arenes. rsc.org While a different system, this highlights the principle of using specifically designed directing groups to control regioselectivity. The directing group's ability to coordinate to the metal and position it for a specific C-H bond cleavage overrides the inherent electronic preferences of the substrate. rsc.org

The following table summarizes the key components in a directed C-H activation reaction involving an adamantane carboxylic acid derivative, based on published research. rsc.org

| Component | Role | Example |

| Substrate | Adamantane scaffold provider | 1-Adamantanecarboxylic acid derivative |

| Directing Group | Controls regioselectivity of C-H activation | 8-aminoquinoline |

| Catalyst | Facilitates C-H bond cleavage and cross-coupling | Pd(OAc)₂ |

| Base | Assists in the C-H activation step | AgOAc |

| Coupling Partner | Provides the functional group to be installed | 4-iodoanisole |

Radical Reaction Pathways in Adamantane Chemistry

Radical-based functionalization offers a powerful alternative for modifying the adamantane scaffold, often targeting the strong C-H bonds characteristic of this caged hydrocarbon. nih.gov These reactions can lead to a variety of functionalized adamantanes, including those with new C-C bonds. nih.gov

Investigation of Adamantyl Radical Reactivity

The adamantyl radical is a key intermediate in many functionalization reactions. nih.gov The reactivity of the 1-adamantyl radical has been studied in the gas phase using a distonic radical anion approach, specifically with the 3-carboxylato-1-adamantyl radical anion. rsc.org This research provides quantitative data on the reaction rates of the adamantyl radical with various reagents, demonstrating its ability to participate in radical-radical combinations, substitution reactions, and additions to double bonds. rsc.org

The following table presents the measured rate constants for the reactions of the 3-carboxylato-1-adamantyl radical anion with several neutral reagents. rsc.org

| Reagent | Rate Constant (10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reaction Type |

| ¹⁸O₂ | 85 ± 4 | Radical Combination |

| NO | 38.4 ± 0.4 | Radical Combination |

| I₂ | 50 ± 50 | Substitution |

| Br₂ | 8 ± 2 | Substitution |

| CH₃SSCH₃ | 12 ± 2 | Substitution |

| Styrene | 1.20 ± 0.03 | Addition |

| CHCl₃ | 0.41 ± 0.06 (H abstraction), 0.65 ± 0.1 (Cl abstraction) | Abstraction |

| CDCl₃ | 0.035 ± 0.01 (D abstraction), 0.723 ± 0.005 (Cl abstraction) | Abstraction |

| Allyl bromide | 0.53 ± 0.04 (Br abstraction), 0.25 ± 0.01 (allylation) | Abstraction/Allylation |

These studies confirm that the adamantyl radical is a versatile intermediate for forming new chemical bonds. rsc.org

Photochemical Functionalization Mechanisms

Photochemical methods provide a mild and efficient way to generate adamantyl radicals and achieve C-H functionalization. uiowa.edu Photoredox catalysis, in particular, has emerged as a powerful technique for generating alkyl radicals from carboxylic acids through an oxidative decarboxylation process. d-nb.infoacs.org

A general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) from the deprotonated carboxylic acid to the excited photocatalyst. d-nb.info This generates a carboxyl radical, which readily loses carbon dioxide to form the corresponding alkyl radical. d-nb.infoacs.org This alkyl radical can then engage in various bond-forming reactions. d-nb.info

For instance, the photoredox-mediated reaction of adamantane carboxylic acid with nitrosoarenes leads to the formation of arylhydroxylamines. d-nb.info The adamantyl radical, generated via decarboxylation, adds to the nitrosoarene to form a C-N bond. d-nb.info Similarly, photoredox catalysis can be used for the Giese-type reaction, where the adamantyl radical adds to an electron-deficient alkene. acs.org

Light-driven arylation of adamantanes has also been achieved using 1,2,4,5-tetracyanobenzene (TCB). nih.gov In this process, the excited state of TCB acts as a strong oxidant, inducing a single-electron transfer from the adamantane to form a radical cation. nih.gov For substituted adamantanes like 1-adamantanecarboxylic acid, this can lead to decarboxylation and subsequent arylation. nih.gov

Catalytic Hydrogenation of Carboxylic Acids

The reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis. While traditionally achieved with stoichiometric metal hydrides, catalytic hydrogenation using molecular hydrogen (H₂) offers a more atom-economical and sustainable alternative. acs.orgnih.gov

The direct catalytic hydrogenation of carboxylic acids is challenging due to the stability of the carboxyl group and the potential for catalyst deactivation. nih.gov However, advances in catalyst design have led to efficient systems for this transformation. Iridium complexes with pincer ligands have shown promise for the direct hydrogenation of a variety of carboxylic acids, including 1-adamantanecarboxylic acid. acs.org

In a typical procedure, the carboxylic acid is reacted with H₂ gas in the presence of a catalyst, often at elevated temperatures and pressures. acs.org The choice of solvent and additives, such as a base, can significantly impact the reaction's efficiency. acs.org

The following table summarizes the conditions and results for the iridium-catalyzed hydrogenation of various carboxylic acids, demonstrating the broad applicability of this methodology. acs.org

| Substrate | Catalyst Loading (mol%) | Base | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 3-phenylpropionic acid | 4 | KOAc | 160 | 1 | 48 | 92 |

| 1-adamantanecarboxylic acid | 4 | KOAc | 160 | 1 | 48 | 85 |

| 4-tert-butylbenzoic acid | 4 | KOAc | 160 | 1 | 48 | 91 |

| 4-chlorobenzoic acid | 4 | KOAc | 160 | 1 | 48 | 88 |

Manganese(I) complexes have also been developed as catalysts for the hydrosilylation of carboxylic acids, which provides an alternative reduction pathway. nih.gov This method uses a silane (B1218182) as the reducing agent and can be performed under relatively mild conditions. nih.gov

Stereochemical Aspects in the Chemistry of 2 Bromo 1 Adamantanecarboxylic Acid

Chirality in Adamantane (B196018) Derivatives with Multiple Substituents

The adamantane molecule itself is achiral, possessing Td symmetry. However, the introduction of different substituents at specific positions on the adamantane core can lead to the formation of chiral molecules. The formal replacement of a hydrogen atom at the C1 bridgehead position and another at the C2 secondary position with two different substituents, such as in 2-Bromo-1-adamantanecarboxylic acid, results in a chiral compound. mdpi.com

The chirality of 1,2-disubstituted adamantanes arises from the fact that the molecule lacks a plane of symmetry and a center of inversion. These derivatives can exist as a pair of non-superimposable mirror images, known as enantiomers. The properties of these chiral derivatives are significant in applications where chirality is crucial, such as in enantioselective catalysis and the synthesis of enantiopure compounds. mdpi.com

The first documented case of optical activity in an adamantane derivative was in 1969, with a compound bearing four different substituents: hydrogen, bromine, methyl, and a carboxyl group. acs.org The specific rotation values for such chiral adamantanes are often small. acs.org The study of these molecules is essential for understanding the impact of the rigid adamantane cage on chiroptical properties and reactivity.

Stereochemical Retention and Inversion in Reaction Pathways

The stereochemical outcome of reactions involving chiral adamantane derivatives is of significant interest in synthetic chemistry. The rigid framework of the adamantane nucleus can influence reaction mechanisms, leading to specific stereochemical results, such as retention or inversion of configuration at a stereocenter.

One synthetic route to 2-bromoadamantane-1-carboxylic acid involves the reaction of an oxirane precursor with anhydrous hydrobromic acid. mdpi.com This reaction opens the oxirane ring to form a 2-bromo-1-hydroxyadamantane derivative, which is then oxidized to the final carboxylic acid. mdpi.com The stereochemistry of the final product is determined by the stereochemistry of the starting oxirane and the mechanism of the ring-opening reaction. Such reactions can proceed with either inversion or retention of configuration, depending on the specific conditions and the nature of the substrate.

Furthermore, studies on the racemization pathways of chiral 1,2-disubstituted adamantane derivatives are crucial for understanding their stereochemical stability. unizg.hr The potential for racemization under certain reaction or purification conditions can impact the enantiomeric purity of the final product. For instance, the formation of carbocation intermediates at the chiral centers can lead to a loss of stereochemical integrity.

Enantioselective Synthesis of Chiral Adamantane Carboxylic Acids

The demand for enantiomerically pure chiral compounds in various fields has driven the development of methods for their enantioselective synthesis. For chiral adamantane carboxylic acids, several strategies have been explored, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

One effective approach involves the synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives from a common starting material through a series of asymmetric reactions. mdpi.com For example, a synthetic pathway can be designed where the stereochemistry is retained during key cyclization steps, leading to the formation of enantiomerically pure products. mdpi.com

Another method is the resolution of a racemic mixture. This can be achieved by reacting the racemic compound with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the individual enantiomers. A documented example involves the resolution of a racemic adamantane-oxazolidine-2-one into single enantiomers using a chiral auxiliary to access enantio-enriched products. unizg.hr

The use of chiral catalysts in asymmetric synthesis is a powerful tool. For instance, the enantioselective desymmetrizing lactonization of adamantaneacetic acid has been achieved using a chiral manganese catalyst, where the carboxylic acid moiety acts as a directing group to ensure high enantiocontrol. unizg.hr While not directly producing this compound, this demonstrates the potential of catalytic enantioselective methods for creating chiral adamantane-based carboxylic acids.

Below is a table summarizing some synthetic approaches to chiral adamantane derivatives.

| Starting Material | Key Reaction Step | Product Type | Reference |

| Common bicyclic precursor | Asymmetric reactions & enantiomeric resolution | Enantiomerically pure 1,2-disubstituted adamantanes | mdpi.com |

| Racemic adamantane-oxazolidine-2-one | Resolution using a chiral auxiliary | Enantio-enriched 1-substituted-adamantane-2-amines | unizg.hr |

| Adamantaneacetic acid | Enantioselective desymmetrizing lactonization with a chiral Mn catalyst | Chiral adamantane lactone | unizg.hr |

| Adamantyl-substituted N-Boc-homoallylamines | Transformation via cyclic bromourethanes | Chiral adamantane-substituted heterocycles | rsc.org |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 1 Adamantanecarboxylic Acid Systems

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and the packing of molecules in the crystal lattice. While a crystal structure for 2-bromo-1-adamantanecarboxylic acid is not publicly available, analysis of closely related structures, such as 2-bromoadamantane (B1268071), provides significant insight into the expected molecular geometry and intermolecular interactions.

A study on the polymorphism of 2-bromo-adamantane revealed a low-temperature orthorhombic phase. researchgate.net The crystal structure was determined to have the space group P212121 with four molecules per unit cell. researchgate.net The adamantane (B196018) cage is a rigid and nearly strain-free system, and the introduction of a bromine atom at a secondary (bridge) position is not expected to significantly distort the carbon skeleton. The C-Br bond length and the conformation of the molecule are key parameters determined from such studies.

In another example, the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, which features a bromo-substituted phenyl group attached to an adamantane-containing heterocycle, was solved in the monoclinic space group. rsc.orgnih.gov While more complex, this structure reinforces the understanding of how adamantyl moieties pack in a crystal lattice and how bromine atoms participate in intermolecular contacts. rsc.orgnih.gov For this compound, it is expected that the carboxylic acid groups would form strong intermolecular hydrogen bonds, likely leading to the formation of centrosymmetric dimers, a common motif observed in the crystal structures of carboxylic acids, including 1-adamantanecarboxylic acid. cdnsciencepub.com These hydrogen bonds, in conjunction with potential halogen interactions from the bromine substituent, would be the dominant forces governing the crystal packing.

Table 1: Crystallographic Data for 2-Bromoadamantane (Low-Temperature Phase)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Molecules per unit cell (Z) | 4 |

| Intermolecular Br···Br distance | > 4.00 Å |

Data sourced from a study on the polymorphism of 2-X-adamantane derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Relaxation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and for studying their dynamic processes over a wide range of timescales. For adamantane derivatives, solid-state NMR is particularly informative for characterizing the molecular motions in different phases.

The molecular dynamics of adamantane derivatives are often characterized by whole-molecule tumbling and, in some cases, internal rotations. A study of 1-bromoadamantane (B121549) and 1-adamantanecarboxylic acid using 13C solid-state NMR provides a strong basis for understanding the behavior of this compound. acs.org In the orientationally disordered (plastic) phases of these compounds, the adamantane cages undergo rapid, large-angle reorientations. acs.org The barriers to this rotation can be quantified by measuring spin-lattice relaxation times (T1). nih.gov

For 1-adamantanecarboxylic acid, the presence of intermolecular hydrogen bonds in the solid state can hinder this molecular motion compared to unsubstituted adamantane. acs.org Similarly, the bulky and polar bromine atom in 1-bromoadamantane influences the rotational dynamics. acs.org In this compound, one would expect a complex interplay between the steric hindrance of the bromine atom at the 2-position and the strong hydrogen-bonding interactions of the carboxylic acid at the 1-position. These interactions would likely lead to anisotropic motion, where rotation around certain molecular axes is more restricted than others.

Dipolar dephasing time measurements in solid-state NMR can distinguish between protonated and non-protonated carbons and provide information about the rigidity of different parts of the molecule. acs.org In a hypothetical study of this compound, one would expect the quaternary carbons (C1 and C2) to exhibit longer dephasing times than the CH and CH2 groups of the adamantane cage. The dynamics can also be studied in solution using variable-temperature NMR, where changes in chemical shifts and line shapes can indicate conformational changes or the onset of specific dynamic processes. rsc.orgnih.gov

Table 2: Representative 1H and 13C NMR Chemical Shifts for Adamantane Derivatives

| Compound | Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|---|

| Adamantane | 1H | Bridgehead (1) | 1.87 |

| Methylene (B1212753) (2) | 1.76 | ||

| 13C | Bridgehead (1) | 28.46 | |

| Methylene (2) | 37.85 | ||

| 1-Adamantanecarboxylic acid | 1H | COOH | ~12 |

| 13C | C=O | ~180 |

Data is illustrative and based on typical values for adamantane and its carboxylic acid derivative. wikipedia.orgnih.govchemicalbook.com

Mass Spectrometry for Mechanistic Pathway Delineation and Species Identification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound, electron impact (EI) mass spectrometry would be expected to yield a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (79Br and 81Br are in a nearly 1:1 ratio), the molecular ion (M+) would appear as two peaks of almost equal intensity, separated by two mass units (M and M+2). savemyexams.com

The fragmentation of adamantane derivatives is often characterized by the stability of the adamantyl cation. In the case of this compound, several fragmentation pathways can be postulated. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH), which has a mass of 45 Da. libretexts.org This would lead to a significant peak corresponding to the 2-bromoadamantyl cation. Another likely fragmentation is the loss of a bromine radical, resulting in a cation with a mass of M-79 or M-81.

Studies on the synthesis of related compounds provide further insight into expected fragmentation. For example, in the mass spectra of methyl esters of 3-azolyl-1-adamantanecarboxylic acids (prepared from 3-bromo-1-adamantanecarboxylic acid), characteristic peaks corresponding to the loss of the azole or the methoxycarbonyl (-COOMe) group were observed. sciforum.net A prominent fragmentation pathway in these systems is the formation of a stable dehydroadamantane cation-radical. sciforum.net This suggests that for this compound, after initial loss of Br or COOH, subsequent rearrangements and fragmentation of the adamantane cage itself could occur. The identification of these fragments and their relative abundances can help to confirm the structure of the molecule and can be used to trace reaction pathways in synthetic and mechanistic studies. rsc.org

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]+, [M+2]+ | Molecular ion peak cluster | 259/261 |

| [M-COOH]+ | Loss of carboxylic acid group | 214/216 |

| [M-Br]+ | Loss of bromine atom | 180 |

| [C10H15]+ | Adamantyl cation (from loss of Br and COOH) | 135 |

Predicted m/z values are based on the expected fragmentation of this compound (C11H15BrO2). The adamantyl cation at m/z 135 is a common and abundant fragment in the mass spectra of many adamantane derivatives. nih.gov

Computational Chemistry Approaches in Understanding 2 Bromo 1 Adamantanecarboxylic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Energetic Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and energetic properties of molecules. For 2-bromo-1-adamantanecarboxylic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key applications of DFT for this molecule include the determination of its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO-LUMO gap being an indicator of its kinetic stability. For instance, studies on similar molecules like 1-bromoadamantane (B121549) have shown that the surrounding solvent environment can significantly influence the HOMO-LUMO gap, with nonpolar solvents tending to decrease the gap and polar solvents increasing it nih.gov. This suggests that the reactivity of this compound could be tuned by the choice of solvent.

DFT calculations are also employed to determine various thermodynamic parameters. These calculations can provide accurate predictions of the molecule's heat of formation, Gibbs free energy, and entropy. Such energetic data is vital for understanding the stability of different conformations and for predicting the thermodynamics of reactions involving this compound.

The following table illustrates typical energetic parameters that can be calculated for this compound using DFT methods:

| Property | Description | Significance |

| Total Electronic Energy | The sum of the kinetic energy of the electrons and the potential energy from electron-nuclear and electron-electron interactions. | A fundamental output of DFT calculations used to compare the relative stability of different molecular geometries or isomers. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity as an electron donor. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally implies greater molecular stability and lower chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility in different solvents. |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the pathways of chemical reactions is a primary goal of chemical research. Computational modeling provides a virtual laboratory to explore reaction mechanisms and identify the high-energy transition states that govern reaction rates. For this compound, this approach can be used to investigate a variety of potential transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the carboxylic acid group.

The process of modeling a reaction mechanism typically involves identifying the structures of the reactants, products, and any intermediates. Computational methods are then used to locate the transition state structure connecting these species on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom ucsb.edu.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to find an initial guess for the transition state structure, which is then fully optimized ucsb.edu. Once the transition state is located, its vibrational frequencies are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate ucsb.edu.

The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This value is critical for predicting the rate of the reaction according to transition state theory. By modeling different possible pathways, researchers can determine the most energetically favorable mechanism. For complex reactions, computational studies can reveal intricate details that are difficult or impossible to observe experimentally mit.edursc.org.

The following table outlines the key steps and outputs in the computational modeling of a reaction involving this compound:

| Step/Output | Description | Computational Method |

| Reactant & Product Optimization | Finding the lowest energy structures of the starting materials and final products. | DFT or other quantum mechanical methods. |

| Transition State Search | Locating the saddle point on the potential energy surface between reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN), Nudged Elastic Band (NEB). |

| Frequency Calculation | Calculation of vibrational frequencies to confirm the nature of the stationary points (minimum or transition state). | DFT or other quantum mechanical methods. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Calculated from the optimized energies. |

| Reaction Pathway Analysis | Mapping the minimum energy path from reactants to products through the transition state. | Intrinsic Reaction Coordinate (IRC) calculations. |

Theoretical Studies on Molecular Conformations and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with its neighbors are crucial determinants of its physical and biological properties. Theoretical studies provide a powerful means to explore the conformational landscape of this compound and to analyze the nature and strength of its intermolecular interactions.

The rigid adamantane (B196018) cage limits the conformational flexibility of the molecule primarily to the orientation of the carboxylic acid group. Computational methods can be used to perform a conformational analysis by rotating the C-C bond connecting the carboxylic acid to the adamantane core and calculating the relative energies of the resulting rotamers. This helps to identify the most stable conformation in the gas phase and in different solvent environments.

In the solid state, intermolecular interactions play a dominant role in determining the crystal packing. For this compound, these interactions are expected to be a combination of hydrogen bonding involving the carboxylic acid groups and halogen bonding involving the bromine atom, in addition to weaker van der Waals forces. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif in carboxylic acid crystal structures cdnsciencepub.comcdnsciencepub.com.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. QTAIM analysis can identify bond critical points between atoms, providing evidence for the existence and strength of interactions like hydrogen and halogen bonds. NBO analysis can reveal orbital interactions that contribute to the stabilization of these non-covalent bonds. Hirshfeld surface analysis is another valuable tool that allows for the visualization and quantification of different types of intermolecular contacts within the crystal structure mdpi.com.

The following table summarizes the types of intermolecular interactions that can be studied computationally for this compound:

| Interaction Type | Description | Computational Tools |

| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid proton and an oxygen atom of a neighboring molecule. | QTAIM, NBO, Hirshfeld Surface Analysis |

| Halogen Bonding | A non-covalent interaction between the electrophilic region of the bromine atom and a nucleophilic site on an adjacent molecule. | Molecular Electrostatic Potential (MEP) maps, QTAIM |

| Van der Waals Forces | Weaker, non-directional forces arising from temporary fluctuations in electron density. | DFT with dispersion corrections, Symmetry-Adapted Perturbation Theory (SAPT) |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipole moments of neighboring molecules. | Calculated from the molecular dipole moment. |

Analysis of Molecular Disorder in Condensed Phases

Many adamantane derivatives are known to exhibit orientational disorder in their crystalline phases, a phenomenon that can be investigated using computational methods in conjunction with experimental data from techniques like X-ray or neutron diffraction. In such disordered phases, the molecules are not perfectly aligned in the crystal lattice but can adopt multiple orientations with different probabilities.

For 1-adamantanecarboxylic acid, it has been shown that the adamantyl group can be disordered over two distinct orientations in the high-temperature phase cdnsciencepub.comcdnsciencepub.com. It is plausible that this compound would exhibit similar behavior. Computational modeling can be used to create models of the disordered crystal structure. By calculating the energies of different molecular orientations within the crystal lattice, it is possible to understand the energetic landscape of the disorder.

Reverse Monte Carlo (RMC) refinement of total neutron scattering data is a powerful technique for studying disordered materials. This method uses a computational simulation to generate a three-dimensional model of the atomic structure that is consistent with the experimental data. For adamantane and adamantanecarboxylic acid, RMC studies have successfully modeled the orientational disorder of the adamantyl groups .

Molecular dynamics (MD) simulations can also provide insights into the dynamic nature of the disorder. By simulating the motion of the molecules in the crystal over time, MD can reveal the timescales and mechanisms of the reorientational motions that give rise to the observed disorder. These simulations can help to distinguish between static disorder, where molecules are frozen in different orientations, and dynamic disorder, where they are actively flipping between different orientations.

The table below outlines computational approaches to studying molecular disorder:

| Computational Approach | Description | Information Gained |

| Lattice Energy Calculations | Calculating the energy of the crystal for different molecular orientations. | Relative stability of different orientations, energy barriers for reorientation. |

| Reverse Monte Carlo (RMC) Modeling | Generating atomic configurations consistent with experimental scattering data. | A detailed 3D model of the disordered crystal structure. |

| Molecular Dynamics (MD) Simulations | Simulating the time evolution of the atomic positions in the crystal. | Dynamic nature of the disorder, timescales of molecular motions. |

Synthetic Utility and Diverse Applications of 2 Bromo 1 Adamantanecarboxylic Acid As a Chemical Building Block

Precursor in the Synthesis of Complex 1,2-Disubstituted Adamantanes

2-Bromo-1-adamantanecarboxylic acid serves as a crucial starting material for the synthesis of various 1,2-disubstituted adamantane (B196018) derivatives. These compounds are of significant interest due to their unique three-dimensional structure and potential applications in medicinal chemistry and materials science. The synthesis of these complex molecules often involves multi-step reaction sequences, where the bromo and carboxylic acid functionalities of the precursor allow for selective modifications.

One common strategy involves the transformation of the carboxylic acid group, followed by reactions at the bromine-substituted carbon. For instance, the carboxylic acid can be converted to an ester or an amide, which can then direct or influence subsequent reactions. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles, leading to a wide range of 1,2-disubstituted products.

Researchers have developed several methods to construct the adamantane framework itself, which can then be functionalized to produce 1,2-disubstituted derivatives. mdpi.comnih.gov These methods often involve the cyclization of bicyclic precursors. mdpi.com For example, intramolecular free-radical reactions have been successfully employed for the direct synthesis of certain 1,2-disubstituted adamantanes. rsc.org Another approach utilizes the rearrangement of protoadamantane (B92536) intermediates to furnish the adamantane core. dtic.mil The synthesis of 2-oxo-1-adamantanalkanoic acids provides a pathway to 1,2-disubstituted adamantanes that can serve as precursors for pharmacologically active molecules. researchgate.net

The following table summarizes selected examples of 1,2-disubstituted adamantanes synthesized from various adamantane precursors, highlighting the versatility of these synthetic routes.

| Precursor | Reagents/Conditions | Product | Reference |

| Protoadamantan-4-one | 1. MeMgI; 2. HBr | 2-Bromo-1-methyladamantane | mdpi.com |

| Adamantan-1-ol | Diethyl malonate, Boron trifluoride | Adamant-1-ylmalonic acid | rsc.org |

| Protoadamantanone | 1. LiCH2COOCH3; 2. H+ | 2-Oxo-1-adamantaneacetic acid | researchgate.net |

| 1-Bromo-3-adamantanecarboxylic acid | Thiophene, SnCl4 | 1- or 2-Thienyl-3-adamantanecarboxylic acid | dtic.mil |

Building Block for Heterocyclic Adamantane Derivatives

The rigid and lipophilic adamantane cage is a desirable scaffold in medicinal chemistry. This compound is a valuable building block for incorporating this moiety into various heterocyclic systems.

Synthesis of Azolyl-Substituted Adamantanecarboxylic Acids

A significant application of bromo-adamantane derivatives is in the synthesis of azolyl-substituted adamantane carboxylic acids. These compounds are of interest as potential ligands for coordination chemistry and as building blocks for metal-organic frameworks (MOFs). sciforum.netresearchgate.netsciforum.net The synthesis typically involves the nucleophilic substitution of the bromine atom by an azole, such as pyrazole, imidazole, or 1,2,4-triazole. sciforum.netresearchgate.netsciforum.net

For instance, 3-bromo-1-adamantanecarboxylic acid reacts with various azoles upon heating to yield the corresponding 3-azolyl-1-adamantanecarboxylic acids. sciforum.netsciforum.net This direct substitution method provides a straightforward route to these bifunctional molecules. sciforum.netsciforum.net The resulting compounds, possessing both a carboxylic acid group and an azole ring, can act as versatile linkers in the construction of coordination polymers. mdpi.com

The table below presents examples of azolyl-substituted adamantanecarboxylic acids synthesized from 3-bromo-1-adamantanecarboxylic acid.

| Azole | Reaction Conditions | Product | Reference |

| Pyrazole | 120 °C | 3-(Pyrazol-1-yl)-1-adamantanecarboxylic acid | sciforum.net |

| Imidazole | 120 °C | 3-(Imidazol-1-yl)-1-adamantanecarboxylic acid | sciforum.net |

| 1,2,4-Triazole | 120 °C | 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | sciforum.netsciforum.net |

| Benzimidazole | 120 °C | 3-(Benzimidazol-1-yl)-1-adamantanecarboxylic acid | sciforum.netresearchgate.net |

| 1,2,3-Benzotriazole | 120 °C | 3-(1,2,3-Benzotriazol-1-yl)-1-adamantanecarboxylic acid | researchgate.netsciforum.net |

Applications in Materials Science and Polymer Chemistry

The unique structural properties of adamantane derivatives, including their rigidity and thermal stability, make them attractive components in materials science and polymer chemistry.

Development of Ligands for Coordination Polymers and Metal-Organic Frameworks

As previously mentioned, azolyl-substituted adamantane carboxylic acids, synthesized from bromo-adamantane precursors, are excellent candidates for ligands in the construction of coordination polymers and MOFs. sciforum.netresearchgate.netsciforum.net The rigid adamantane cage acts as a non-coordinating spacer, while the azole and carboxylate groups provide coordination sites for metal ions. mdpi.comresearchgate.net This allows for the design of porous materials with potential applications in gas storage, separation, and catalysis.

The bifunctional nature of these ligands, with both a nitrogen-containing heterocycle and a carboxylic acid, allows for the formation of diverse and complex network structures. mdpi.com The choice of the azole and the metal ion can be varied to tune the properties of the resulting coordination polymer. mdpi.com

Role as Additives in Advanced Polymer Systems

Adamantane derivatives can be incorporated into polymer backbones or used as additives to enhance the properties of advanced polymer systems. Carboxylic acids, in general, are known to influence the properties of polymers prepared via direct arylation polymerization (DArP). osti.govresearchgate.net While specific studies on this compound as a polymer additive are not extensively documented in the provided search results, the general principles suggest its potential utility. The bulky and rigid adamantane unit could impart improved thermal stability, mechanical strength, and solubility to polymers.

Intermediacy in the Synthesis of Other Functionalized Adamantane Derivatives

This compound serves as a versatile intermediate for the synthesis of a wide array of other functionalized adamantane derivatives. researchgate.netresearchgate.net The presence of two distinct functional groups, the bromine atom and the carboxylic acid, allows for a rich and diverse chemistry. The carboxylic acid can be converted to other functional groups such as esters, amides, and acid chlorides, which can then undergo further transformations. researchgate.net The bromine atom can be substituted by a variety of nucleophiles or participate in coupling reactions. This dual reactivity makes it a valuable starting point for creating complex adamantane-based molecules with potential applications in various fields, including pharmaceuticals and materials science. lookchem.com

Emerging Research Directions and Future Challenges in 2 Bromo 1 Adamantanecarboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of adamantane (B196018) derivatives often involves multi-step processes that can be resource-intensive. ontosight.ai A primary challenge in the synthesis of 2-Bromo-1-adamantanecarboxylic acid is achieving high selectivity and yield while minimizing waste. Current research efforts are geared towards developing more efficient and environmentally friendly synthetic routes.

One promising approach involves the direct C-H functionalization of adamantane. nih.gov This strategy aims to selectively introduce functional groups at specific positions on the adamantane cage, bypassing the need for pre-functionalized starting materials. For instance, radical-based reactions have shown potential for direct C-H bond activation, although controlling regioselectivity between the tertiary and secondary positions of adamantane remains a significant hurdle. nih.gov Researchers are exploring various catalytic systems, including those based on transition metals and photoredox catalysis, to improve the efficiency and selectivity of these transformations. nih.gov

Table 1: Comparison of Synthetic Approaches to Adamantane Carboxylation

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Koch-Haaf Reaction | Adamantane, Formic acid, Sulfuric acid | High acidity | Direct carboxylation | Harsh conditions, limited functional group tolerance |

| Radical Carbonylation | Adamantane, CO, O2, Catalyst (e.g., NHPI) | Mild conditions | Potential for broader substrate scope | Poor selectivity, mixture of products nih.gov |

| Metal-free Oxidative Carbonylation | Adamantane, CO, DTBP, Benzyl alcohol | Metal-free | Avoids metal contamination | Low regioselectivity nih.gov |

Exploration of Undiscovered Reactivities and Enhanced Selectivities

The bromine atom and the carboxylic acid group on this compound provide two distinct handles for chemical modification. While the reactivity of these groups is generally understood, there is ongoing research to uncover new transformations and to achieve greater control over the selectivity of known reactions.

The development of methods to achieve high regioselectivity in the functionalization of the adamantane core is a major goal. nih.gov For instance, in bromination reactions of adamantane, the ratio of 1-bromoadamantane (B121549) to 2-bromoadamantane (B1268071) can be influenced by the choice of reagents and reaction conditions. nih.gov Similar principles are being applied to achieve selective reactions at the C-H bonds of this compound, which could open up new avenues for creating complex, polyfunctional adamantane derivatives.

Furthermore, the interplay between the bromo and carboxyl substituents can lead to unique reactivity patterns. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the C-Br bond and the adjacent C-H bonds. Researchers are investigating how to exploit these electronic effects to direct the outcome of reactions and to access novel molecular architectures. The development of catalytic systems that can differentiate between the various reactive sites on the molecule is crucial for achieving enhanced selectivity. nih.gov

Integration into Advanced Catalytic Systems and Functional Materials

The rigid and bulky nature of the adamantane cage makes it an attractive component for the design of advanced catalysts and functional materials. nih.gov this compound and its derivatives can serve as ligands for metal catalysts or as building blocks for the construction of porous materials and coordination polymers.

In catalysis, adamantyl-containing ligands can influence the steric and electronic environment of a metal center, thereby affecting its catalytic activity and selectivity. uantwerpen.be For example, adamantane-derived phosphine (B1218219) ligands have been used in various cross-coupling reactions. The unique shape of the adamantyl group can create specific pockets around the catalytic site, which can be beneficial for controlling the approach of substrates and enhancing enantioselectivity in asymmetric catalysis.

In the realm of materials science, the rigid, well-defined structure of this compound makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and other porous materials. researchgate.net The carboxylic acid group can coordinate to metal ions to form the nodes of the framework, while the adamantyl group acts as a rigid linker. The bromine atom can be further functionalized to introduce additional properties into the material, such as catalytic activity or specific binding sites. The synthesis of adamantane derivatives with multiple carboxylic acid groups is also an active area of research for creating highly porous and stable frameworks. researchgate.net

Q & A

Q. What chromatographic techniques optimize the separation of this compound from its synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.